molecular formula C9H13BrN2O B2689338 (4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol CAS No. 2101197-08-2

(4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2689338
CAS No.: 2101197-08-2
M. Wt: 245.12
InChI Key: SWERGMCMLMZLPC-UHFFFAOYSA-N
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Description

(4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C9H13BrN2O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-1-cyclopentyl-1H-pyrazole with formaldehyde in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 1-cyclopentyl-1H-pyrazol-3-ylmethanol.

    Substitution: Formation of 4-aminopyrazole or 4-thiopyrazole derivatives.

Scientific Research Applications

(4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.

    4-Bromo-1H-pyrazole: Lacks the cyclopentyl and methanol groups, making it a simpler structure.

    1-Cyclopentyl-1H-pyrazol-3-ylmethanol: Similar but without the bromine atom.

Uniqueness

(4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol is unique due to the combination of its bromine, cyclopentyl, and methanol groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(4-bromo-1-cyclopentylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWERGMCMLMZLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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